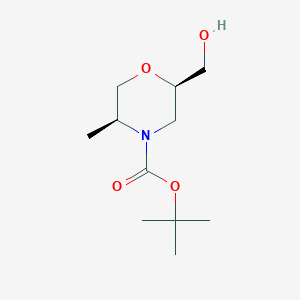
1-(3-Chlorophenyl)sulfonyl-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)sulfonyl-4-methylpiperazine is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a 3-chlorobenzenesulfonyl group attached to a 4-methylpiperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)sulfonyl-4-methylpiperazine typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The purification of the product can be achieved through techniques such as distillation, crystallization, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chlorophenyl)sulfonyl-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: The sulfonyl group can be reduced to form sulfides or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Oxidation: Products include sulfonic acids and sulfonate esters.
Reduction: Products include sulfides and thiols.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)sulfonyl-4-methylpiperazine has several applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system and anti-inflammatory agents.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)sulfonyl-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The piperazine ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorobenzenesulfonyl chloride: A precursor used in the synthesis of 1-(3-Chlorophenyl)sulfonyl-4-methylpiperazine.
4-Methylpiperazine: A building block used in the synthesis of various pharmaceuticals.
Benzenesulfonyl chloride: A related compound with similar reactivity but lacking the chlorine substituent.
Uniqueness
This compound is unique due to the presence of both the 3-chlorobenzenesulfonyl group and the 4-methylpiperazine ring. This combination imparts specific chemical properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules. The chlorine substituent enhances the electrophilicity of the sulfonyl group, facilitating nucleophilic substitution reactions.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-13-5-7-14(8-6-13)17(15,16)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDNVKPGTLOJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2743145.png)



![N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2743152.png)
![2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2743153.png)
![1-[4-(Butan-2-yloxy)phenyl]piperazine](/img/structure/B2743154.png)

![4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B2743156.png)


![N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline](/img/structure/B2743165.png)
![E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2743168.png)
